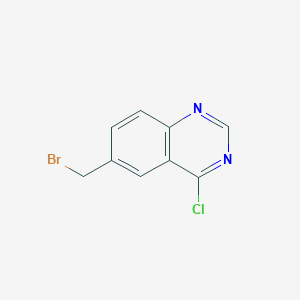
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives Inositol is a carbohydrate, often referred to as a sugar alcohol, and is found in many foods and dietary supplements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol typically involves multiple steps, starting from D-myo-inositol. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups on the inositol ring are protected using cyclohexylidene groups to prevent unwanted reactions.
Carboxymethylation: The protected inositol is then subjected to carboxymethylation, where a carboxymethyl group is introduced.
Deprotection: The cyclohexylidene groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pH, solvent choice) would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol involves its interaction with specific molecular targets within cells. It may modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as metabolism, growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol
- 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-chiro-inositol
Uniqueness
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is unique due to its specific structural modifications, which confer distinct chemical properties and potential applications compared to other inositol derivatives. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in research and industry.
Eigenschaften
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-HHTKWPRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]([C@@H]3[C@@H]([C@@H]4[C@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)


![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)






![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
